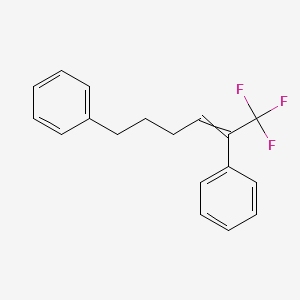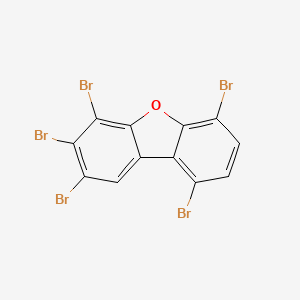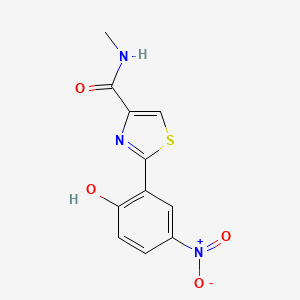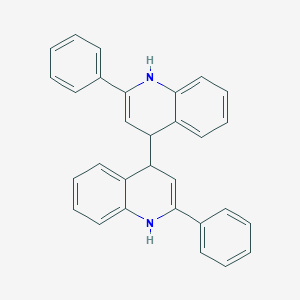
2,2'-Diphenyl-1,1',4,4'-tetrahydro-4,4'-biquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinoline is a complex organic compound with a unique structure characterized by two phenyl groups attached to a tetrahydro-biquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinoline derivatives under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the biquinoline structure, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize reaction conditions and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity 2,2’-Diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinoline suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinoline undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the biquinoline structure through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halogens, alkyl groups, and other functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated biquinoline derivatives .
Aplicaciones Científicas De Investigación
2,2’-Diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 2,2’-Diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinoline: Unique due to its specific structural arrangement and functional properties.
Quinoline derivatives: Share some structural similarities but differ in their functional groups and reactivity.
Biquinoline compounds: Similar core structure but may have different substituents and applications.
Uniqueness
2,2’-Diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinoline stands out due to its specific combination of phenyl groups and tetrahydro-biquinoline core, which imparts unique chemical and physical properties. These properties make it particularly valuable for specialized applications in research and industry .
Propiedades
Número CAS |
823214-28-4 |
|---|---|
Fórmula molecular |
C30H24N2 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
2-phenyl-4-(2-phenyl-1,4-dihydroquinolin-4-yl)-1,4-dihydroquinoline |
InChI |
InChI=1S/C30H24N2/c1-3-11-21(12-4-1)29-19-25(23-15-7-9-17-27(23)31-29)26-20-30(22-13-5-2-6-14-22)32-28-18-10-8-16-24(26)28/h1-20,25-26,31-32H |
Clave InChI |
HSBDYFQOSLQVEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(C3=CC=CC=C3N2)C4C=C(NC5=CC=CC=C45)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


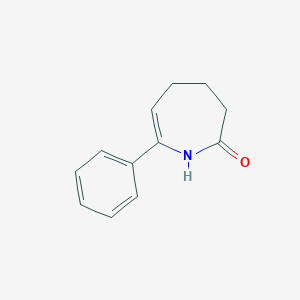

![1,1'-{Oxybis[1-(4-methoxyphenyl)but-1-ene-4,1-diyl]}dibenzene](/img/structure/B14218787.png)

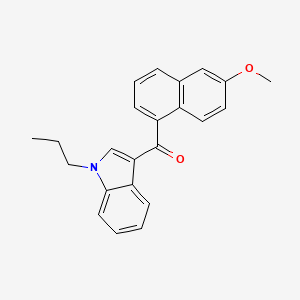

![9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione](/img/structure/B14218817.png)
![1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]-](/img/structure/B14218829.png)
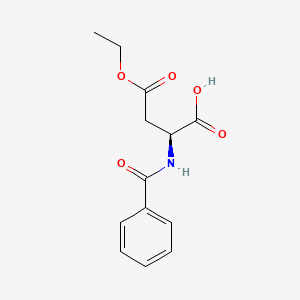
![2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14218839.png)
![2-Bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14218843.png)
